4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide
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Overview
Description
4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an imidazoquinoxaline core, a trifluoromethyl group, and a benzofuran moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide involves multiple steps, typically starting with the preparation of the imidazoquinoxaline core. This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the benzofuran moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other imidazoquinoxaline derivatives and trifluoromethylated benzofurans. What sets 4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H15F4N5O2 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |
InChI |
InChI=1S/C21H15F4N5O2/c1-29(17-8-32-18-4-10(21(23,24)25)2-3-11(17)18)20(31)12-5-15-14(6-13(12)22)28-19(26)16-7-27-9-30(15)16/h2-7,9,17H,8H2,1H3,(H2,26,28)/t17-/m1/s1 |
InChI Key |
MPJUJZTYGCAZPL-QGZVFWFLSA-N |
Isomeric SMILES |
CN([C@@H]1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3F)N=C(C5=CN=CN45)N |
Canonical SMILES |
CN(C1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3F)N=C(C5=CN=CN45)N |
Origin of Product |
United States |
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